Skp2 Inhibitor C1

Vue d'ensemble

Description

Skp2 Inhibitor C1 is a small molecule inhibitor specifically targeting S-phase kinase-associated protein 2 (Skp2). This compound is known for its ability to inhibit the degradation of the cyclin-dependent kinase inhibitor p27, thereby inducing cell cycle arrest and apoptosis in various cancer cells .

Mécanisme D'action

Target of Action

The primary target of Skp2 Inhibitor C1 is the S-phase kinase-associated protein 2 (Skp2) . Skp2 is a member of the F-box family of substrate-recognition subunits in the SCF ubiquitin-protein ligase complexes . It plays a crucial role in ubiquitin-mediated degradation in the mammalian cell cycle components and other target proteins involved in cell cycle progression, signal transduction, and transcription . Skp2 is often associated with drug resistance and poor disease outcomes, making it a potential target for cancer treatment .

Mode of Action

This compound interacts with Skp2 to inhibit its function . It slows the cell cycle, inhibits

Analyse Biochimique

Biochemical Properties

Skp2 Inhibitor C1 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It primarily targets Skp2, a subunit of the SCF E3 ubiquitin ligase complex. By inhibiting Skp2, this compound prevents the ubiquitination and degradation of the cyclin-dependent kinase inhibitor p27. This interaction leads to the accumulation of p27, resulting in cell cycle arrest at the G1 phase . Additionally, this compound has been shown to interact with other proteins involved in cell cycle regulation, such as p21 and p57, further contributing to its inhibitory effects on cell proliferation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been demonstrated to slow the cell cycle, inhibit cell proliferation, and trigger apoptosis . By stabilizing p27 and preventing its degradation, this compound induces cell cycle arrest, thereby inhibiting the growth of cancer cells . Furthermore, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to decrease the degradation of p27 by blocking its ubiquitylation, leading to p27 accumulation and cell cycle arrest in uveal melanoma cells .

Molecular Mechanism

The molecular mechanism of this compound involves its specific binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound selectively inhibits Skp2-mediated p27 degradation by reducing p27 binding through key compound-receptor contacts . This inhibition prevents the ubiquitination and subsequent proteasomal degradation of p27, resulting in its accumulation and induction of cell cycle arrest . Additionally, this compound has been shown to inhibit the interaction between Skp2 and other proteins involved in cell cycle regulation, such as p21 and p57, further contributing to its inhibitory effects on cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and effective in inhibiting Skp2-mediated p27 degradation over extended periods . The compound has demonstrated long-term effects on cellular function, including sustained cell cycle arrest and inhibition of cell proliferation . Additionally, this compound has been shown to maintain its inhibitory effects on Skp2 and p27 degradation in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects on cell proliferation and apoptosis . At lower doses, this compound effectively inhibits Skp2-mediated p27 degradation and induces cell cycle arrest . At higher doses, the compound may exhibit toxic or adverse effects, including potential off-target interactions and cytotoxicity . Therefore, careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to cell cycle regulation and protein degradation. By inhibiting Skp2, the compound prevents the ubiquitination and degradation of p27, leading to its accumulation and induction of cell cycle arrest . Additionally, this compound has been shown to interact with other enzymes and cofactors involved in metabolic processes, further contributing to its inhibitory effects on cell proliferation and apoptosis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound has been shown to effectively penetrate cell membranes and accumulate in target cells, where it exerts its inhibitory effects on Skp2-mediated p27 degradation . Additionally, this compound has been observed to localize in specific cellular compartments, such as the nucleus, where it interacts with Skp2 and other proteins involved in cell cycle regulation .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been shown to localize in the nucleus, where it interacts with Skp2 and prevents the ubiquitination and degradation of p27 . This nuclear localization is essential for the compound’s ability to induce cell cycle arrest and inhibit cell proliferation . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further enhancing its inhibitory effects on Skp2-mediated p27 degradation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Skp2 Inhibitor C1 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:

Formation of the core structure: This involves the reaction of a brominated aromatic compound with a thiol to form a thioether linkage.

Functional group modifications:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Skp2 Inhibitor C1 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound back to its thioether form.

Substitution: Various substitution reactions can be performed to modify the aromatic rings and enhance the compound’s activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenated reagents and catalysts like palladium on carbon are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the core structure .

Applications De Recherche Scientifique

Skp2 Inhibitor C1 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the ubiquitin-proteasome pathway and its role in cell cycle regulation.

Biology: Employed in cell biology research to investigate the mechanisms of cell cycle arrest and apoptosis.

Medicine: Explored as a potential therapeutic agent for treating various cancers, including melanoma and uveal melanoma

Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery

Comparaison Avec Des Composés Similaires

Similar Compounds

Skp2 Inhibitor C2: Another Skp2 inhibitor with a similar mechanism of action but different chemical structure.

FBXW7 Inhibitors: Target a different F-box protein but have similar effects on cell cycle regulation.

MDM2 Inhibitors: Inhibit the degradation of p53, another key regulator of the cell cycle

Uniqueness

Skp2 Inhibitor C1 is unique due to its high selectivity for the Skp2-p27 interaction. This selectivity minimizes off-target effects and enhances its potential as a therapeutic agent. Additionally, its ability to induce apoptosis in a variety of cancer cell lines makes it a valuable tool in cancer research .

Propriétés

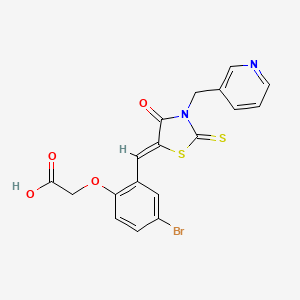

IUPAC Name |

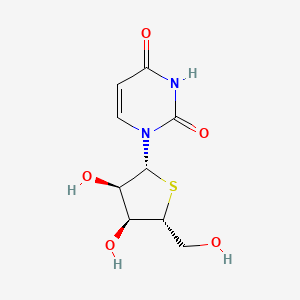

2-[4-bromo-2-[(Z)-[4-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O4S2/c19-13-3-4-14(25-10-16(22)23)12(6-13)7-15-17(24)21(18(26)27-15)9-11-2-1-5-20-8-11/h1-8H,9-10H2,(H,22,23)/b15-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCJJVVXEHZJHE-CHHVJCJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC(=O)O)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Skp2 Inhibitor C1 interact with its target, Skp2, and what are the downstream effects of this interaction in the context of uveal melanoma?

A1: this compound directly targets the SCF (SKP1-CUL1-F-box) E3 ligase complex by binding to the Skp2 subunit, a crucial component of this complex. [, ] This binding inhibits the ubiquitination activity of the SCF complex, preventing the degradation of the cell cycle regulator p27. [, ] As a result, p27 accumulates within uveal melanoma cells, leading to cell cycle arrest and ultimately suppressing tumor growth. [, ]

Q2: What is the impact of this compound on angiogenesis, and how is this related to its potential as a treatment for psoriasis?

A2: Research suggests that this compound plays a role in regulating angiogenesis, a crucial process in the development of psoriasis. [] The inhibitor disrupts the Skp2/PTEN axis, where Skp2 typically promotes the ubiquitination and degradation of PTEN, a negative regulator of the PI3K/Akt pathway. [] By inhibiting Skp2, the inhibitor stabilizes PTEN levels, thereby suppressing the PI3K/Akt pathway and ultimately reducing angiogenesis. [] This anti-angiogenic effect of this compound contributes to its potential as a therapeutic agent for psoriasis, a disease characterized by excessive angiogenesis.

Q3: Have any studies investigated the efficacy of this compound in vivo, particularly in models of uveal melanoma?

A3: Yes, studies have demonstrated the efficacy of this compound in preclinical models of uveal melanoma. [] In vivo studies utilizing a nude mouse xenograft model showed that this compound effectively inhibited tumor growth, supporting its potential as a treatment strategy for this disease. []

Q4: Are there any ongoing efforts to develop this compound or related compounds further as potential therapeutic agents?

A4: While specific details about the development status of this compound are limited in the provided abstracts, the research highlights the compound as a promising starting point for developing novel cancer therapeutics. [, ] The creation of Skp2-targeted organoids derived from transgenic mice prostates represents a significant step towards facilitating the screening and development of more potent and selective Skp2 inhibitors, including those based on the structure of this compound. [] This suggests ongoing efforts to explore and optimize this class of compounds for therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate](/img/structure/B1310644.png)

![1-[2-(Methylsulphonyl)phenyl]piperazine](/img/structure/B1310665.png)